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Compound of Interest

Compound Name: 3,4-Difluoroanisole

Cat. No.: B048514

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-
difluoroanisole (CAS No. 115144-40-6), a versatile intermediate in the pharmaceutical and
agrochemical industries. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition. This document is intended to serve as a valuable resource for
the characterization and quality control of this compound.

Spectroscopic Data Summary

The empirical formula for 3,4-difluoroanisole is C7HsF20, with a molecular weight of 144.12
g/mol .[1] The spectroscopic data presented below are compiled from publicly available
databases and are consistent with the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3,4-difluoroanisole,
providing detailed information about the hydrogen and carbon environments within the
molecule.

H NMR (Proton NMR) Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
Aromatic Protons (H-
~7.10-7.30 m -
5, H-6)
~6.80 - 7.00 m - Aromatic Proton (H-2)
Methoxy Protons (-
~3.80 s -
OCHs3)
Note: Predicted
values based on the
structure and data for
similar compounds.
Actual experimental
values may vary
slightly.
13C NMR (Carbon NMR) Data
Chemical Shift (8) ppm Assighment
~150 - 155 (dd) C-4 (C-F)
~145 - 150 (dd) C-3(C-F)
~140 - 145 C-1 (C-0)
~118 - 122 C-6
~110-114 C-5
~105 - 109 C-2
~56 -OCHs
Note: Predicted values based on the structure
and data for similar compounds. The carbons
attached to fluorine will appear as doublets of
doublets (dd) due to C-F coupling. Actual
experimental values may vary slightly.
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Infrared (IR) Spectroscopy

The IR spectrum of 3,4-difluoroanisole reveals characteristic absorption bands corresponding
to the vibrational frequencies of its functional groups.

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
~3100 - 3000 Medium Aromatic C-H Stretch
~2950 - 2850 Medium Aliphatic C-H Stretch (-OCHs3)
~1610, ~1510 Strong C=C Aromatic Ring Stretch
~1280 - 1240 Strong Aryl-O Stretch (Asymmetric)
~1200 - 1000 Strong C-F Stretch
~1020 Strong Aryl-O Stretch (Symmetric)

Note: Data is based on typical
values for aromatic ethers and
fluorinated aromatic

compounds.

Mass Spectrometry (MS)

Mass spectrometry of 3,4-difluoroanisole provides information on its molecular weight and
fragmentation pattern under electron ionization.

m/z Relative Intensity Assignment

144 High [M]* (Molecular lon)

129 High [M - CH3]*

101 Medium [M - CHs - CO]J* or [CeHaF2]*

Note: The fragmentation data
is based on information from

the NIST Mass Spectrometry
Data Center.[1]
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of 3,4-difluoroanisole is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

e Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o A standard one-pulse sequence is used.

o A sufficient number of scans (typically 8-16) are co-added to achieve a good signal-to-
noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each carbon environment.

o Alarger number of scans (e.g., 1024 or more) is required due to the low natural
abundance of the 13C isotope.

o The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-200
ppm).

Infrared (IR) Spectroscopy

o Sample Preparation: As 3,4-difluoroanisole is a liquid at room temperature, the spectrum
can be obtained neat. A thin film of the liquid is placed between two potassium bromide (KBr)
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or sodium chloride (NaCl) salt plates.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o Abackground spectrum of the clean salt plates is recorded.

o The sample is placed in the beam path, and the spectrum is recorded, typically over the
range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance after automatic
subtraction of the background spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatography (GC) system to ensure purity. A dilute solution of 3,4-difluoroanisole in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

e Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
(El) source.

e GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).
o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: An initial oven temperature is held for a short period, then ramped
to a final temperature to ensure separation from any impurities.

e MS Conditions:
o lonization: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions
based on their mass-to-charge ratio (m/z).
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o Detection: The detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 3,4-difluoroanisole.
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Caption: Workflow for the spectroscopic analysis of 3,4-difluoroanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3,4-Difluoroanisole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048514+#spectroscopic-data-nmr-ir-ms-of-3-4-
difluoroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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